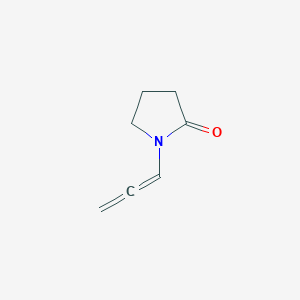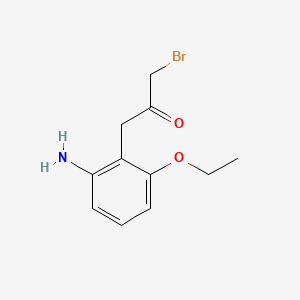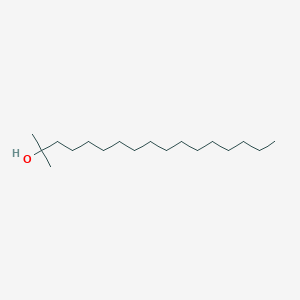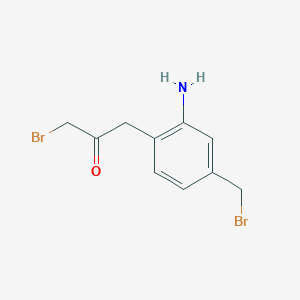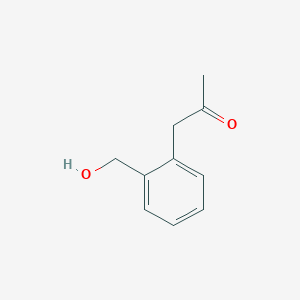
1-(2-(Hydroxymethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12O2 It is a derivative of phenylpropanone, featuring a hydroxymethyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-(Hydroxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with chloroacetone, followed by reduction and hydroxymethylation. The reaction conditions typically require a Lewis acid catalyst such as aluminum chloride and an appropriate reducing agent like lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method allows for high yields and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 1-(2-Carboxyphenyl)propan-2-one.
Reduction: 1-(2-(Hydroxymethyl)phenyl)propan-2-ol.
Substitution: 1-(2-(Methoxymethyl)phenyl)propan-2-one.
Applications De Recherche Scientifique
1-(2-(Hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of UV curable resins for exterior coating applications.
Mécanisme D'action
The mechanism of action of 1-(2-(Hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-(Hydroxymethyl)phenyl)propan-2-one can be compared with similar compounds such as phenylacetone and 2-hydroxy-2-methylpropiophenone:
2-Hydroxy-2-methylpropiophenone: This compound is used as a photoinitiator in polymer chemistry and has a hydroxyl group attached to the alpha carbon of the phenyl ring.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-[2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 |
Clé InChI |
SUOQXJIOEQMJSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=CC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


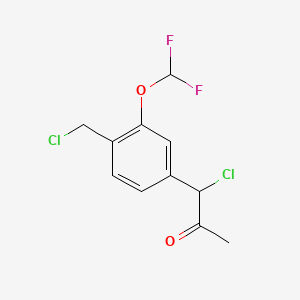
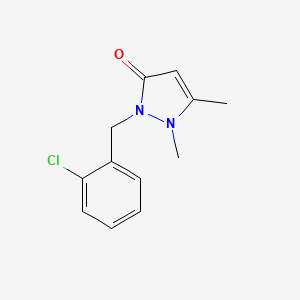
![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
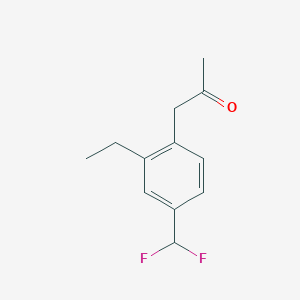
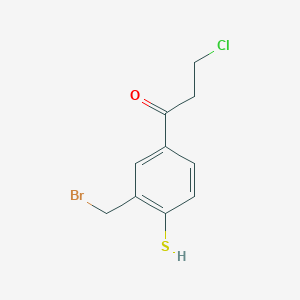
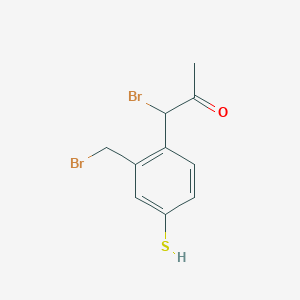
![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)

